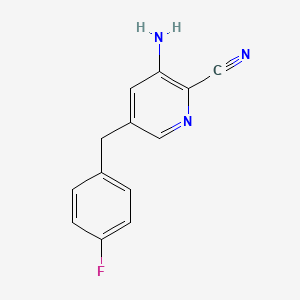
3-Amino-5-(4-fluorobenzyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(4-fluorobenzyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles. This compound is characterized by the presence of an amino group at the third position, a fluorobenzyl group at the fifth position, and a nitrile group on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinonitrile typically involves the reaction of 4-fluorobenzylamine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high production rates.
化学反応の分析
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted picolinonitrile derivatives.
科学的研究の応用
3-Amino-5-(4-fluorobenzyl)picolinonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 3-Amino-5-(3-hydroxypropyl)picolinonitrile
- 3-Amino-5-(4-chlorobenzyl)picolinonitrile
- 3-Amino-5-(4-methylbenzyl)picolinonitrile
Uniqueness
3-Amino-5-(4-fluorobenzyl)picolinonitrile is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
分子式 |
C13H10FN3 |
|---|---|
分子量 |
227.24 g/mol |
IUPAC名 |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10FN3/c14-11-3-1-9(2-4-11)5-10-6-12(16)13(7-15)17-8-10/h1-4,6,8H,5,16H2 |
InChIキー |
KAKNXSRGKZFCDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C#N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















